molecular formula C18H36Cl2N2O4 B8257029 Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride

Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride

Cat. No.: B8257029
M. Wt: 415.4 g/mol
InChI Key: PDKZZGZAAPNXGW-BJDVXBNTSA-N
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Description

Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine derivative.

    Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

    Steps: The process may involve multiple steps, including esterification, reduction, and purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the context of its use in research.

Comparison with Similar Compounds

Similar Compounds

  • Rel-ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate
  • Rel-ethyl (2R,4S)-5-([1,1`-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate

Uniqueness

Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of a piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl (2R,4S)-4-methylpiperidine-2-carboxylate;ethyl (2S,4R)-4-methylpiperidine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H17NO2.2ClH/c2*1-3-12-9(11)8-6-7(2)4-5-10-8;;/h2*7-8,10H,3-6H2,1-2H3;2*1H/t2*7-,8+;;/m10../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKZZGZAAPNXGW-BJDVXBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C.CCOC(=O)C1CC(CCN1)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CCN1)C.CCOC(=O)[C@@H]1C[C@@H](CCN1)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36Cl2N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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